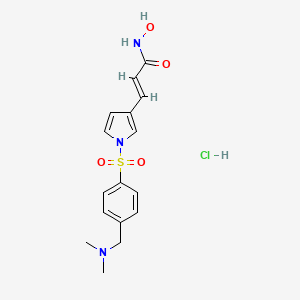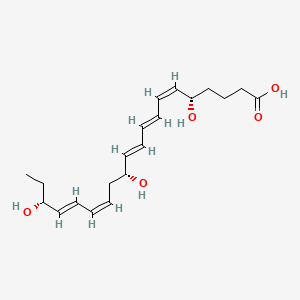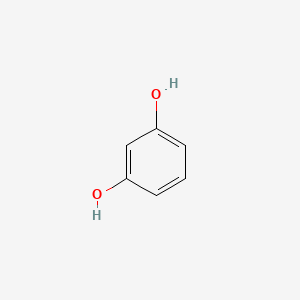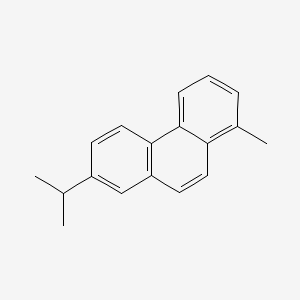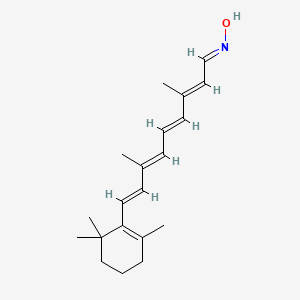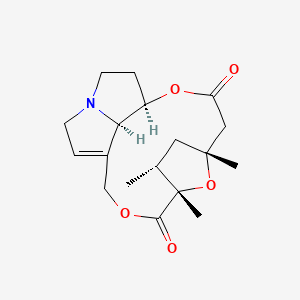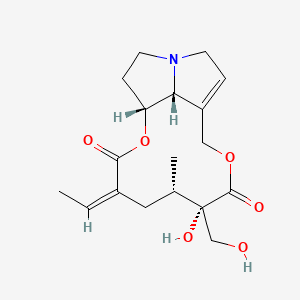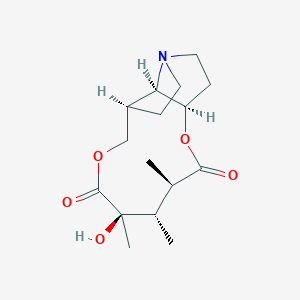
核黄素磷酸钠
描述
Riboflavin Sodium Phosphate, also known as Flavin Mononucleotide (FMN), is a derivative of Riboflavin (vitamin B2). It is functionally related to riboflavin and is a crucial micronutrient that is the principal growth-promoting factor in naturally occurring vitamin B complexes . It is converted to two coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for energy production by aiding in the metabolism of fats, carbohydrates, and proteins . It is also required for red blood cell formation and respiration, antibody production, and for regulating human growth and reproduction .
Synthesis Analysis
Riboflavin Sodium Phosphate is synthesized by the esterification reaction of riboflavin and phosphoryl chloride under certain conditions to generate riboflavin phosphate ester . The filtrate is then hydrolyzed to obtain a crude product of riboflavin sodium phosphate . The crude product is filtered, and the filter cakes are crystallized to obtain riboflavin sodium phosphate crystals . The crystals are then dried to obtain the final product .Molecular Structure Analysis
The molecular formula of Riboflavin Sodium Phosphate is C17H20N4NaO9P . The structure includes a ribitol phosphate and is related to a riboflavin .Physical And Chemical Properties Analysis
Riboflavin Sodium Phosphate has a molecular weight of 478.33 g/mol . It should be stored at -20°C .科学研究应用
丝绸织物的染色和多功能改性
核黄素磷酸钠已被用于丝绸织物的染色和多功能改性 . 蛋白质丝绸织物可以赋予明亮的黄色和多功能性 . 核黄素磷酸钠溶液的pH值和浓度是染色和多功能改性的关键因素 .
光致变色性能
改性丝绸织物最显著的特征之一是其光致变色性能 . 在365 nm紫外灯下,染色的丝绸织物从原来的黄色变为荧光绿色 .
抗菌性能
改性丝绸织物表现出良好的抗菌性能,对大肠杆菌的抑制率高达92% .
阻燃性
用核黄素磷酸钠改性后,丝绸织物的阻燃性能得到显著提高 . 用40% owf核黄素磷酸钠改性后的丝绸织物,其损坏长度小于10.4 cm,通过了B 1分类 .
光敏特性
核黄素,一种水溶性维生素B2,具有独特的生物学和物理化学性质 . 其光敏特性使其适用于各种生物应用,例如病原体灭活和光动力疗法 .
光动力疗法
核黄素及其衍生物是治疗皮肤癌的光动力疗法中潜在的光敏剂 . 核黄素作为光敏剂的有效性受到其在光照下降解的阻碍 .
分析应用
核黄素磷酸钠适用于多种分析应用,包括但不限于药物释放测试、定性和定量分析的药物方法开发、食品和饮料质量控制测试以及其他校准要求 .
大鼠角膜体内递送
作用机制
Target of Action
Riboflavin Sodium Phosphate, also known as Flavin Mononucleotide (FMN), is a coenzyme for a number of oxidative enzymes, including NADH Dehydrogenase . It is the principal form in which riboflavin is found in cells and tissues .
Mode of Action
Riboflavin Sodium Phosphate plays a crucial role in energy metabolism and cellular respiration. It is involved in the activation of pyridoxine and conversion of tryptophan to niacin . It is essential for the formation of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These coenzymes are involved in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development .
Biochemical Pathways
Riboflavin Sodium Phosphate regulates a diverse array of biochemical pathways. These include mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism . It is also involved in the de novo biosynthetic pathway of riboflavin in certain bifidobacterial species .
Pharmacokinetics
Riboflavin Sodium Phosphate is readily absorbed from the upper gastrointestinal (GI) tract, and its absorption rate increases with food . It is metabolized in the liver .
Result of Action
The molecular and cellular effects of Riboflavin Sodium Phosphate’s action are significant. It serves as a signaling molecule in bacterial quorum sensing and bacterium-plant interactions, while intermediates of the riboflavin biosynthesis pathway are also involved in host-microbe signaling . It plays an essential role as a cofactor of enzymes in diverse biochemical reactions .
Action Environment
The action, efficacy, and stability of Riboflavin Sodium Phosphate can be influenced by various environmental factors. For instance, riboflavin is sensitive to light, and its effectiveness as a photosensitizer can be hindered by its degradation upon exposure to light . Furthermore, the richest natural sources of riboflavin are meat, fish and fowl, eggs, dairy products, green vegetables, mushrooms, and almonds . Therefore, dietary habits and exposure to light can significantly impact the action of Riboflavin Sodium Phosphate.
生化分析
Biochemical Properties
Riboflavin Sodium Phosphate metabolizes into two coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). It also undergoes photodegradation primarily to 7,8-Dimethylalloxazine (Lumichrome) . It functions as the prosthetic group of various oxidoreductases, including NADH dehydrogenase, and as a cofactor in biological blue-light photoreceptors .
Cellular Effects
The effects of Riboflavin Sodium Phosphate on cells and cellular processes are complex and multifaceted. As a crucial component of the FAD and FMN coenzymes, it plays a vital role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Riboflavin Sodium Phosphate exerts its effects through its role as a cofactor for various enzymes. It participates in binding interactions with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .
Dosage Effects in Animal Models
The effects of Riboflavin Sodium Phosphate can vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Riboflavin Sodium Phosphate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Riboflavin Sodium Phosphate within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of Riboflavin Sodium Phosphate and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
| { "Design of the Synthesis Pathway": "Riboflavin sodium phosphate can be synthesized through a multi-step process that involves the conversion of riboflavin to riboflavin-5'-phosphate, followed by the reaction of riboflavin-5'-phosphate with sodium phosphate.", "Starting Materials": [ "Riboflavin", "Adenosine triphosphate (ATP)", "Sodium hydroxide", "Phosphoric acid", "Sodium phosphate" ], "Reaction": [ "Step 1: Riboflavin is converted to riboflavin-5'-phosphate by reacting it with ATP and sodium hydroxide.", "Step 2: Riboflavin-5'-phosphate is purified and isolated.", "Step 3: Riboflavin-5'-phosphate is reacted with phosphoric acid to form riboflavin-5'-phosphate diacid.", "Step 4: Riboflavin-5'-phosphate diacid is reacted with sodium phosphate to form riboflavin sodium phosphate.", "Step 5: Riboflavin sodium phosphate is purified and isolated." ] } | |
CAS 编号 |
130-40-5 |
分子式 |
C17H21N4NaO9P |
分子量 |
479.3 g/mol |
IUPAC 名称 |
sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/t11-,12+,14-;/m0./s1 |
InChI 键 |
WXEASYCOEACRIK-BMZHGHOISA-N |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O.[Na] |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+] |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O.[Na] |
外观 |
Solid powder |
其他 CAS 编号 |
22251-85-0 130-40-5 |
物理描述 |
Exists as the dihydrate: Yellow solid; [Merck Index] Yellow to orange hygroscopic solid; [JECFA] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
22251-85-0 |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
5'-Monophosphate, Riboflavin 5'-Phosphate, Riboflavin Flavin Mononucleotide Flavin Mononucleotide Disodium Salt Flavin Mononucleotide Monosodium Salt Flavin Mononucleotide Monosodium Salt, Dihydrate Flavin Mononucleotide Sodium Salt FMN Mononucleotide, Flavin Mononucleotide, Riboflavin Phosphate, Sodium Riboflavin Riboflavin 5' Monophosphate Riboflavin 5' Phosphate Riboflavin 5'-Monophosphate Riboflavin 5'-Phosphate Riboflavin Mononucleotide Riboflavin Phosphate, Sodium Sodium Riboflavin Phosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



